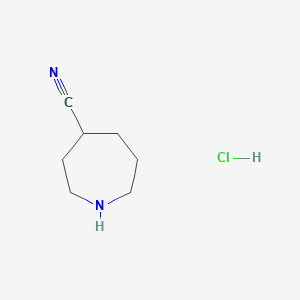

Azepane-4-carbonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azepane-4-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2 and its molecular weight is 160.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Applications

Azepane-based compounds, including azepane-4-carbonitrile hydrochloride, have been explored for their diverse pharmacological properties. Recent studies have highlighted their potential in treating a range of diseases:

- Anti-Cancer Agents : Azepane derivatives have shown promise as anti-cancer agents by targeting specific pathways involved in tumor growth and proliferation. For instance, modifications of azepane structures have led to the development of compounds that inhibit cancer cell migration and induce apoptosis .

- Anti-Tubercular and Anti-Alzheimer's Applications : The compound's derivatives are being investigated for their efficacy against tuberculosis and Alzheimer's disease. The structural diversity of azepane allows for the design of compounds that can penetrate the blood-brain barrier, making them suitable candidates for neurological disorders .

- Antimicrobial Properties : Azepane derivatives exhibit antimicrobial activity, which is significant for developing new antibiotics amid rising resistance to existing drugs. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Protein Biology

β-Turn Induction in Peptides

Recent research has demonstrated that this compound can act as an effective β-turn inducer when incorporated into peptide sequences. This property is crucial for stabilizing specific secondary structures within proteins, which can influence their function and interactions:

- Molecular Modeling Studies : Studies utilizing molecular dynamics simulations have shown that azepane residues can stabilize β-turns in peptide chains, particularly when positioned correctly within the sequence. This stabilization is vital for designing peptides with desired biological activities .

- Supramolecular Assembly : The ability of azepane-containing peptides to form supramolecular structures enhances their potential applications in drug delivery systems and biomaterials, where controlled assembly is necessary for functionality .

Materials Science

Synthesis of Functional Materials

The unique chemical properties of this compound facilitate its use in synthesizing novel materials:

- Polymer Chemistry : Azepane derivatives can be integrated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as biodegradability or responsiveness to environmental stimuli .

- Nanomaterials : The compound's ability to form stable complexes with metal ions makes it a candidate for developing nanomaterials with applications in catalysis and sensing technologies.

Case Study 1: Development of Anti-Cancer Azepane Derivatives

A recent study focused on synthesizing azepane derivatives with modifications aimed at enhancing their anti-cancer activity. The researchers evaluated the cytotoxic effects on various cancer cell lines and found that specific structural modifications significantly increased potency while reducing toxicity to normal cells.

Case Study 2: β-Turn Induction Mechanism

In a detailed investigation involving molecular dynamics simulations and crystallography, researchers demonstrated how azepane residues could effectively induce β-turns in peptide models. This study provided insights into the design principles for creating peptides with enhanced biological activity, paving the way for novel therapeutic agents.

Propriétés

IUPAC Name |

azepane-4-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c8-6-7-2-1-4-9-5-3-7;/h7,9H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHKNHPCRQRUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.